cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid
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Overview
Description
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
The reaction conditions often include the use of base catalysts and organic solvents . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The ethyl group at the 4-position can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
cis-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid can be compared with other similar compounds, such as:
cis-1-Boc-4-methylpyrrolidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an ethyl group.
trans-1-Boc-4-ethylpyrrolidine-3-carboxylic Acid: Similar structure but with a trans configuration.
cis-1-Boc-4-phenylpyrrolidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an ethyl group. The uniqueness of this compound lies in its specific configuration and functional groups, which can influence its chemical reactivity and applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
AYHWHPDMLFMSLP-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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